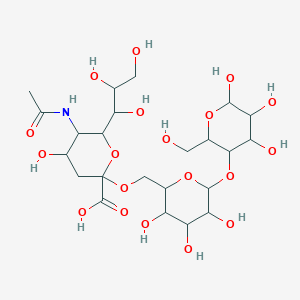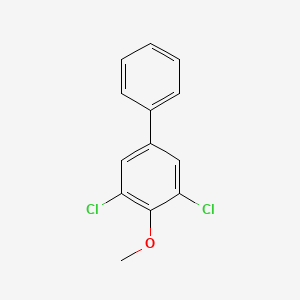
3,5-Dichloro-4-methoxybiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-4-méthoxybiphényle: est un composé organique de formule moléculaire C13H10Cl2O. Il s'agit d'un dérivé du biphényle, où deux atomes de chlore sont substitués aux positions 3 et 5, et un groupe méthoxy est substitué à la position 4.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du 3,5-Dichloro-4-méthoxybiphényle implique généralement la réaction de couplage de Suzuki-Miyaura. Cette réaction est un couplage croisé catalysé par le palladium entre un halogénure d'aryle et un acide arylboronique. Les conditions de réaction générales comprennent l'utilisation d'un catalyseur au palladium, d'une base (telle que le carbonate de potassium) et d'un solvant (tel que le toluène ou l'éthanol). La réaction est effectuée sous atmosphère inerte, généralement d'azote ou d'argon, à des températures élevées .
Méthodes de production industrielle: En milieu industriel, la production du 3,5-Dichloro-4-méthoxybiphényle peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement de la réaction. De plus, la purification du produit final peut impliquer des techniques telles que la recristallisation ou la chromatographie pour garantir une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions: Le 3,5-Dichloro-4-méthoxybiphényle peut subir diverses réactions chimiques, notamment:
Oxydation: Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction: Cette réaction peut éliminer les groupes contenant de l'oxygène ou réduire les doubles liaisons.
Substitution: Cette réaction peut remplacer un groupe fonctionnel par un autre, comme l'halogénation ou la nitration.
Réactifs et conditions courants:
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4).
Substitution: Les réactifs courants comprennent les halogènes (Cl2, Br2) et les agents nitrants (HNO3/H2SO4).
Produits principaux: Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou carboxylés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels tels que des groupes nitro ou halogène .
4. Applications de la recherche scientifique
Chimie: Le 3,5-Dichloro-4-méthoxybiphényle est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie: En recherche biologique, ce composé peut être utilisé pour étudier les effets des biphényles chlorés sur les organismes vivants. Il sert de composé modèle pour comprendre le métabolisme et la toxicité des biphényles polychlorés (PCB) .
Médecine: Bien qu'il ne soit pas utilisé directement comme médicament, le 3,5-Dichloro-4-méthoxybiphényle peut être utilisé en chimie médicinale pour développer de nouveaux médicaments. Sa structure peut être modifiée pour créer des composés ayant des effets thérapeutiques potentiels .
Industrie: Dans le secteur industriel, ce composé peut être utilisé dans la production de polymères, de résines et d'autres matériaux. Sa stabilité chimique et sa réactivité le rendent adapté à diverses applications .
5. Mécanisme d'action
Le mécanisme d'action du 3,5-Dichloro-4-méthoxybiphényle implique son interaction avec diverses cibles moléculaires et voies. Dans les systèmes biologiques, il peut être métabolisé par les enzymes du cytochrome P450 pour former des métabolites hydroxylés. Ces métabolites peuvent interagir davantage avec les composants cellulaires, conduisant à divers effets biologiques .
Applications De Recherche Scientifique
Chemistry: 3,5-Dichloro-4-methoxybiphenyl is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used to study the effects of chlorinated biphenyls on living organisms. It serves as a model compound to understand the metabolism and toxicity of polychlorinated biphenyls (PCBs) .
Medicine: While not directly used as a drug, this compound can be used in medicinal chemistry to develop new pharmaceuticals. Its structure can be modified to create compounds with potential therapeutic effects .
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-4-methoxybiphenyl involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by cytochrome P450 enzymes to form hydroxylated metabolites. These metabolites can further interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires:
- 3,5-Dichloro-4-hydroxybiphényle
- 3,5-Dichloro-4-méthylbiphényle
- 3,5-Dichloro-4-éthoxybiphényle
Comparaison: Par rapport à ses composés similaires, le 3,5-Dichloro-4-méthoxybiphényle est unique en raison de la présence du groupe méthoxy à la position 4. Ce groupe fonctionnel peut influencer la réactivité, la solubilité et le comportement chimique général du composé. Par exemple, le groupe méthoxy peut donner une densité électronique par résonance, affectant la réactivité du composé dans les réactions de substitution électrophile aromatique .
Propriétés
Formule moléculaire |
C13H10Cl2O |
|---|---|
Poids moléculaire |
253.12 g/mol |
Nom IUPAC |
1,3-dichloro-2-methoxy-5-phenylbenzene |
InChI |
InChI=1S/C13H10Cl2O/c1-16-13-11(14)7-10(8-12(13)15)9-5-3-2-4-6-9/h2-8H,1H3 |
Clé InChI |
YTYRZXVJMMBLGJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1Cl)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




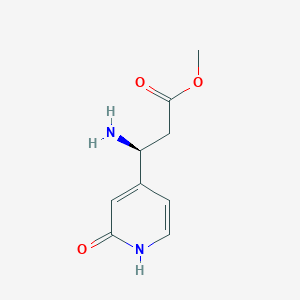
![2-(4,6-Diaminopyrazolo[3,4-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12094005.png)

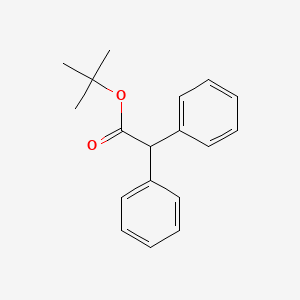
![benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B12094027.png)
![2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12094032.png)
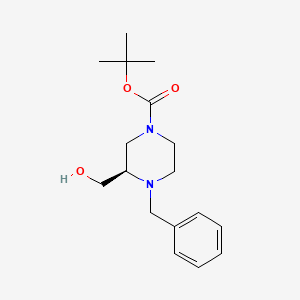



![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12094056.png)
